1-Chloro-1-(2,6-diformylphenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2,6-diformylphenyl)propan-2-one is an organic compound with the molecular formula C11H9ClO3 and a molecular weight of 224.64 g/mol . This compound is characterized by the presence of a chloro group and two formyl groups attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2,6-diformylphenyl)propan-2-one typically involves the chlorination of 1-(2,6-diformylphenyl)propan-2-one. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2,6-diformylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 1-(2,6-Dicarboxyphenyl)propan-2-one.
Reduction: 1-(2,6-Dihydroxyphenyl)propan-2-one.
Substitution: 1-(2,6-Diformylphenyl)propan-2-one derivatives with various substituents.
Scientific Research Applications
1-Chloro-1-(2,6-diformylphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving formyl groups.
Medicine: Investigated for its potential use in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2,6-diformylphenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The formyl groups can undergo various transformations, influencing the compound’s reactivity and interactions with biological systems .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1-(3,5-diformylphenyl)propan-2-one: Similar structure but with formyl groups at different positions on the phenyl ring.
1-Chloro-1-(2,6-dichlorophenyl)propan-2-one: Contains chloro groups instead of formyl groups.
Properties
Molecular Formula |
C11H9ClO3 |
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Molecular Weight |
224.64 g/mol |
IUPAC Name |
2-(1-chloro-2-oxopropyl)benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C11H9ClO3/c1-7(15)11(12)10-8(5-13)3-2-4-9(10)6-14/h2-6,11H,1H3 |
InChI Key |
TYTNUGKNCMMFSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1C=O)C=O)Cl |
Origin of Product |
United States |
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